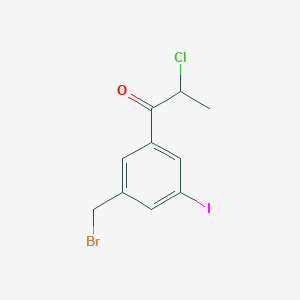
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, iodine, and chlorine atoms attached to a phenyl ring and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by iodination and chlorination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination
Iodine and potassium iodide: for iodination
Chlorinating agents: such as thionyl chloride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
科学研究应用
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2,2-Bis(bromomethyl)-1,3-propanediol
- 2-Bromomethyl-1,3-dioxolane
Uniqueness
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is unique due to its specific combination of bromine, iodine, and chlorine atoms attached to a phenyl ring and a propanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
生物活性
1-(3-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one is a halogenated organic compound with the molecular formula C10H9BrClIO and a molecular weight of 387.44 g/mol. Its structure includes a bromomethyl group, an iodophenyl moiety, and a chloropropanone functional group, which suggest potential biological activities due to the presence of reactive halogens. This article explores its biological activity, potential mechanisms of action, and related compounds.
Chemical Structure and Properties
The compound features several notable attributes:
- Bromomethyl Group : Enhances lipophilicity and may facilitate interactions with biological targets.
- Iodophenyl Moiety : The iodine atom can participate in various biochemical interactions, potentially influencing pharmacological properties.
- Chloropropanone Functional Group : Known for its reactivity, particularly in nucleophilic attack scenarios.
- Enzyme Interaction : The compound may form covalent bonds with nucleophilic sites on biomolecules, modulating enzyme activities or receptor functions.
- Cytotoxicity : Similar halogenated compounds have shown cytotoxic effects in various cancer cell lines, suggesting that this compound could also possess anticancer properties.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds that may provide insights into its biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one | C10H9BrClIO | Different positioning of halogens; potential variations in reactivity |
| 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one | C10H9BrClFO | Contains a fluorine atom instead of iodine; may exhibit different biological activities |
| 1-(3-Amino-5-iodophenyl)-1-chloropropan-2-one | C10H10ClI | Contains an amino group; potentially more polar and reactive |
Research Findings
Research into similar compounds has shown varying degrees of biological activity:
- Cytotoxic Effects : Studies have indicated that halogenated ketones can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition : Some derivatives have been identified as reversible inhibitors of serine and cysteine proteases, which are crucial in many physiological processes and disease mechanisms .
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that a structurally similar compound exhibited significant cytotoxic effects against breast cancer cell lines, leading to increased apoptosis rates. This suggests that this compound may have similar potential .
- Biochemical Changes in Animal Models : Inhalation studies with related compounds showed alterations in blood glucose levels and enzyme activities, indicating possible systemic effects upon exposure . This highlights the need for further investigation into the pharmacokinetics and toxicology of this compound.
属性
分子式 |
C10H9BrClIO |
|---|---|
分子量 |
387.44 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-5-iodophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClIO/c1-6(12)10(14)8-2-7(5-11)3-9(13)4-8/h2-4,6H,5H2,1H3 |
InChI 键 |
BGUZYJWMLVCFPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















